molecular formula C24H23N3O4S2 B1224068 4,5-Dimethyl-2-[[2-(6-methyl-4-oxo-5-phenyl-3-thieno[2,3-d]pyrimidinyl)-1-oxoethyl]amino]-3-thiophenecarboxylic acid ethyl ester

4,5-Dimethyl-2-[[2-(6-methyl-4-oxo-5-phenyl-3-thieno[2,3-d]pyrimidinyl)-1-oxoethyl]amino]-3-thiophenecarboxylic acid ethyl ester

Cat. No. B1224068
M. Wt: 481.6 g/mol
InChI Key: WOGKVVBQGSXPPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-dimethyl-2-[[2-(6-methyl-4-oxo-5-phenyl-3-thieno[2,3-d]pyrimidinyl)-1-oxoethyl]amino]-3-thiophenecarboxylic acid ethyl ester is an organonitrogen heterocyclic compound, an organosulfur heterocyclic compound and an organic heterobicyclic compound.

Scientific Research Applications

Quantum Chemical Studies

  • Quantum chemical calculations have been performed on various derivatives of thieno[2,3-d]pyrimidines, including those similar to the specified compound. These studies focus on the energies, electronic structures, molecular geometries, and reaction routes with nitrating agents. This research provides insights into the probability and factors governing the reactions of these compounds (Mamarakhmonov et al., 2016).

Synthesis and Transformations

  • Investigations into the synthesis and transformations of related thieno[2,3-d]pyrimidines have been conducted. These studies explore the preparation of various derivatives through reactions with different agents, providing a deeper understanding of the chemical properties and potential applications of these compounds (El-Ahl et al., 2003).

Structural Modifications and Supramolecular Aggregation

  • Research on the structural modifications of thiazolopyrimidines, a class closely related to thieno[2,3-d]pyrimidines, reveals insights into their conformational features and supramolecular aggregation. These studies highlight the impact of varying substituents on the molecular scaffold, affecting intermolecular interaction patterns (Nagarajaiah & Begum, 2014).

Novel Synthetic Methods

  • New methods for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids have been developed. These methods expand the possibilities for synthesizing various substituted derivatives, potentially including the compound (Santilli et al., 1971).

HMPT-Induced Ring Closure Reactions

  • Studies on the synthesis of bis(dimethylamino)thieno[2,3-b]pyridines through HMPT-induced ring closure reactions of related compounds provide valuable information on the chemical behavior and potential synthetic pathways for similar compounds (Pedersen & Carlsen, 1977).

properties

Product Name

4,5-Dimethyl-2-[[2-(6-methyl-4-oxo-5-phenyl-3-thieno[2,3-d]pyrimidinyl)-1-oxoethyl]amino]-3-thiophenecarboxylic acid ethyl ester

Molecular Formula

C24H23N3O4S2

Molecular Weight

481.6 g/mol

IUPAC Name

ethyl 4,5-dimethyl-2-[[2-(6-methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C24H23N3O4S2/c1-5-31-24(30)18-13(2)14(3)32-22(18)26-17(28)11-27-12-25-21-20(23(27)29)19(15(4)33-21)16-9-7-6-8-10-16/h6-10,12H,5,11H2,1-4H3,(H,26,28)

InChI Key

WOGKVVBQGSXPPQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CN2C=NC3=C(C2=O)C(=C(S3)C)C4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-Dimethyl-2-[[2-(6-methyl-4-oxo-5-phenyl-3-thieno[2,3-d]pyrimidinyl)-1-oxoethyl]amino]-3-thiophenecarboxylic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
4,5-Dimethyl-2-[[2-(6-methyl-4-oxo-5-phenyl-3-thieno[2,3-d]pyrimidinyl)-1-oxoethyl]amino]-3-thiophenecarboxylic acid ethyl ester
Reactant of Route 3
Reactant of Route 3
4,5-Dimethyl-2-[[2-(6-methyl-4-oxo-5-phenyl-3-thieno[2,3-d]pyrimidinyl)-1-oxoethyl]amino]-3-thiophenecarboxylic acid ethyl ester
Reactant of Route 4
Reactant of Route 4
4,5-Dimethyl-2-[[2-(6-methyl-4-oxo-5-phenyl-3-thieno[2,3-d]pyrimidinyl)-1-oxoethyl]amino]-3-thiophenecarboxylic acid ethyl ester
Reactant of Route 5
4,5-Dimethyl-2-[[2-(6-methyl-4-oxo-5-phenyl-3-thieno[2,3-d]pyrimidinyl)-1-oxoethyl]amino]-3-thiophenecarboxylic acid ethyl ester
Reactant of Route 6
Reactant of Route 6
4,5-Dimethyl-2-[[2-(6-methyl-4-oxo-5-phenyl-3-thieno[2,3-d]pyrimidinyl)-1-oxoethyl]amino]-3-thiophenecarboxylic acid ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.